molecular formula C11H12O4 B13046945 2-(3-Methylbenzyl)malonic acid

2-(3-Methylbenzyl)malonic acid

Cat. No.: B13046945
M. Wt: 208.21 g/mol
InChI Key: XVZRMTQMSRECHB-UHFFFAOYSA-N
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Description

2-(3-Methylbenzyl)malonic acid is an organic compound that belongs to the class of malonic acid derivatives. Malonic acid, also known as propanedioic acid, is a dicarboxylic acid with the formula CH₂(COOH)₂. The this compound variant features a benzyl group substituted with a methyl group at the third position, making it a unique compound with distinct properties and applications.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2-(3-Methylbenzyl)malonic acid typically involves the alkylation of malonic ester. The process begins with the deprotonation of diethyl malonate using a strong base such as sodium ethoxide, forming an enolate ion. This enolate ion then undergoes nucleophilic substitution with 3-methylbenzyl bromide, resulting in the formation of the desired product after hydrolysis and decarboxylation .

Industrial Production Methods: Industrial production of malonic acid derivatives, including this compound, often involves the hydrolysis of dimethyl malonate or diethyl malonate. This method is preferred due to its efficiency and scalability .

Chemical Reactions Analysis

Types of Reactions: 2-(3-Methylbenzyl)malonic acid undergoes several types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form various oxidation products.

    Reduction: Reduction reactions can convert the carboxylic acid groups to alcohols.

    Substitution: The benzyl group can undergo electrophilic aromatic substitution reactions.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) are often used.

    Substitution: Electrophilic aromatic substitution reactions typically use reagents like bromine (Br₂) or nitric acid (HNO₃).

Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction can produce alcohols .

Scientific Research Applications

2-(3-Methylbenzyl)malonic acid has a wide range of applications in scientific research, including:

    Chemistry: It is used as an intermediate in organic synthesis, particularly in the synthesis of pharmaceuticals and agrochemicals.

    Biology: The compound is studied for its potential biological activities and interactions with enzymes.

    Medicine: Research is ongoing to explore its potential therapeutic applications, including its role as a precursor in drug synthesis.

    Industry: It is used in the production of polymers, resins, and other industrial chemicals .

Mechanism of Action

The mechanism of action of 2-(3-Methylbenzyl)malonic acid involves its interaction with various molecular targets and pathways. The compound can act as a substrate for enzymes involved in metabolic pathways, leading to the formation of different metabolites. The decarboxylation of malonic acid derivatives is a key reaction, resulting in the formation of enol intermediates that can undergo further transformations .

Comparison with Similar Compounds

  • 2-Methylmalonic acid
  • 2-Ethylmalonic acid
  • 2-Phenylmalonic acid

Comparison: 2-(3-Methylbenzyl)malonic acid is unique due to the presence of the 3-methylbenzyl group, which imparts distinct chemical and physical properties. Compared to other malonic acid derivatives, it may exhibit different reactivity and stability, making it suitable for specific applications in organic synthesis and industrial processes .

Properties

Molecular Formula

C11H12O4

Molecular Weight

208.21 g/mol

IUPAC Name

2-[(3-methylphenyl)methyl]propanedioic acid

InChI

InChI=1S/C11H12O4/c1-7-3-2-4-8(5-7)6-9(10(12)13)11(14)15/h2-5,9H,6H2,1H3,(H,12,13)(H,14,15)

InChI Key

XVZRMTQMSRECHB-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=CC=C1)CC(C(=O)O)C(=O)O

Origin of Product

United States

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